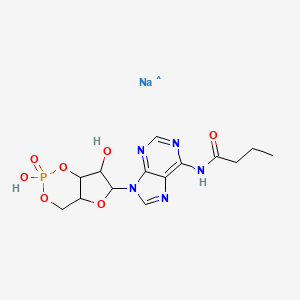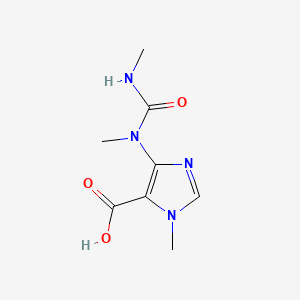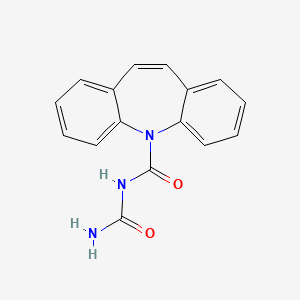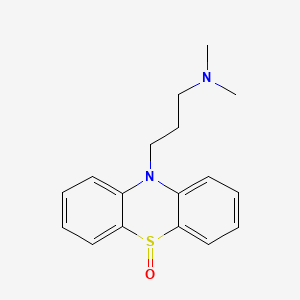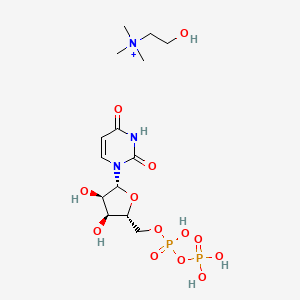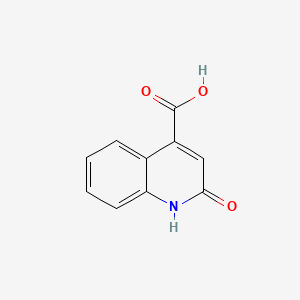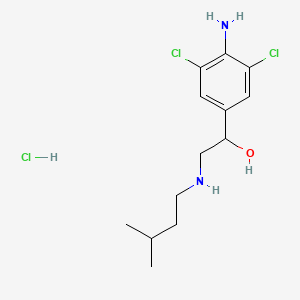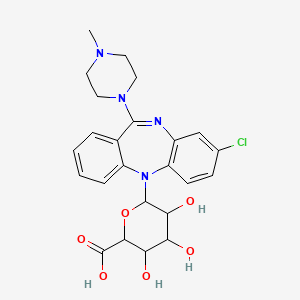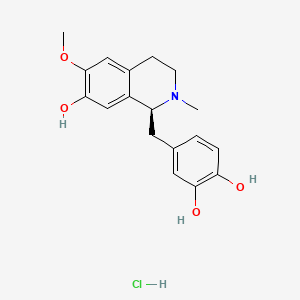
Felbamate Ethyl Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of this compound is C13H18N2O4 .
Synthesis Analysis
Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .
Chemical Reactions Analysis
Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .
Aplicaciones Científicas De Investigación
Medicamento Anticonvulsivo
El Felbamate es un fármaco anticonvulsivo utilizado en el tratamiento de la epilepsia {svg_1}. Es el nuevo medicamento anticonvulsivo (ASM) aprobado por la FDA en 2019 para reducir las convulsiones parciales de inicio no controlado en pacientes adultos {svg_2}. Se sabe que inhibe los canales de sodio regulados por voltaje y modula positivamente el canal iónico del ácido aminobutírico (GABA) {svg_3}.
Estudios farmacocinéticos
La impureza de Felbamate Ethyl se puede utilizar en estudios farmacocinéticos. Por ejemplo, un estudio desarrolló y validó un método analítico utilizando cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas en tándem (UHPLC-MS / MS) para evaluar la dosificación de Felbamate en muestras de plasma {svg_4}. Esta metodología se aplicó en una aplicación clínica preliminar evaluando los parámetros farmacocinéticos de Felbamate en dos pacientes no adultos {svg_5}.
Síntesis y caracterización de la impureza del dímero
La impureza del dímero de la sustancia Felbamate se sintetizó y caracterizó {svg_6}. La estructura del dímero de Felbamate se verificó mediante síntesis, comparación de espectros y datos de retención cromatográfica (HPLC) {svg_7}.
Determinación de impurezas en sustancias farmacéuticas
Se desarrolló y validó un método simple y eficaz de HPLC para determinar las impurezas en tabletas recubiertas con película ELO y sustancias farmacéuticas {svg_8}. Todas las impurezas se separaron utilizando un sistema HPLC de fase inversa (RP) equipado con una columna Zorbax SB-Phenyl de 150 mm × 4,6 mm, 3,5 µm, con detección UV a 230 nm y un caudal de 1,2 mL / min {svg_9}.
Mecanismo De Acción
Target of Action
Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .
Mode of Action
Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .
Biochemical Pathways
Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .
Pharmacokinetics
Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .
Result of Action
The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Action Environment
The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .
Análisis Bioquímico
Biochemical Properties
Felbamate Ethyl Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several medications . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound may interact with GABA receptors and NMDA receptors, similar to felbamate, influencing neurotransmission and neuronal excitability .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of GABA receptors, leading to changes in inhibitory neurotransmission . This modulation can impact neuronal excitability and potentially alter the function of neural cells. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It acts as an antagonist at the glycine recognition site of the NMDA receptor-ionophore complex, inhibiting NMDA receptor activity . This inhibition can reduce excitatory neurotransmission and prevent excessive neuronal firing. Additionally, this compound may positively modulate GABA receptors, enhancing inhibitory neurotransmission . These interactions contribute to its overall anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but it can degrade under specific stress conditions, such as alkaline environments . Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, including hepatotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase the seizure threshold and decrease seizure spread . At higher doses, this compound can exhibit toxic effects, including liver toxicity and hematological abnormalities . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2E1 . The metabolism of this compound results in the formation of hydroxylated metabolites and other polar metabolites, some of which are glucuronides or sulfate esters . These metabolic pathways can influence the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It exhibits a high bioavailability and is rapidly absorbed after oral ingestion . The compound has a volume of distribution of 0.7–0.91 L/kg and plasma protein binding of 25% . These properties facilitate its distribution to different tissues, including the brain, where it can exert its pharmacological effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is known to localize in the cytoplasm and may interact with intracellular receptors and enzymes . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations can impact its activity and function within cells.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Felbamate Ethyl Impurity involves the reaction of Felbamate with ethyl chloroformate in the presence of a base to form the desired impurity.", "Starting Materials": [ "Felbamate", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add Felbamate to a reaction vessel", "Add ethyl chloroformate to the reaction vessel", "Add base to the reaction vessel", "Stir the reaction mixture at room temperature for a specified time", "Quench the reaction with an appropriate reagent", "Extract the impurity from the reaction mixture using a suitable solvent", "Purify the impurity using standard techniques such as column chromatography or recrystallization" ] } | |
Número CAS |
53054-24-3 |
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17) |
Clave InChI |
OIPWNQULJSLGCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ethylfelbamate; 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


